molecular formula C18H10Cl2N4OS B1672396 (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone CAS No. 1025821-33-3

(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone

Cat. No. B1672396
M. Wt: 401.3 g/mol
InChI Key: RJPNRXFBYZVRIB-DHDCSXOGSA-N
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Description

(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, also known as 5Z-2-DCP-5-QMT, is a novel thiazolone compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been used in vivo and in vitro studies to investigate its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Activity

A study by Elmeligie and El-Awady (2002) described the synthesis of 2-Amino-5-arylazo-4-(2-chlorophenyl)thiazoles and their derivatives through various chemical reactions. Some of these compounds demonstrated activity against brain tumor cell lines, highlighting their potential as cytotoxic agents for cancer therapy Elmeligie & El-Awady, 2002.

Antimicrobial and Mosquito Larvicidal Activity

Rajanarendar et al. (2010) synthesized a series of compounds similar in structure to the query compound, which exhibited significant antimicrobial and antifungal activities. Additionally, some compounds showed lethal effects on mosquito larvae, suggesting their potential use in controlling mosquito-borne diseases Rajanarendar et al., 2010.

Antibacterial Activity

In a study by Inoue et al. (1994), a novel series of compounds with a thiazolopyrazine-incorporated tetracyclic structure were synthesized and showed potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) Inoue et al., 1994.

Anti-Oxidant, Anti-Inflammatory, and Analgesic Activities

El-Gazzar et al. (2009) reported the synthesis of compounds with antioxidant, anti-inflammatory, and analgesic activities, highlighting their potential therapeutic applications in managing inflammation and pain El-Gazzar et al., 2009.

Synthesis and Biological Activity of Arylazothiazole Disperse Dyes

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including some with a thiazole structure, which showed high efficiency in dyeing polyester fibers and exhibited antioxidant and antitumor activities Khalifa et al., 2015.

Corrosion Inhibition

Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments, showing high inhibition efficiency, which suggests potential industrial applications Saraswat & Yadav, 2020.

properties

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Thiazolone, 2-((2,6-dichlorophenyl)amino)-5-(6-quinoxalinylmethylene)-, (5Z)-

CAS RN

1025821-33-3
Record name GSK-626616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-626616
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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